4-Amino-5-nitroindane
CAS No.:
Cat. No.: VC18803147
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 5-nitro-2,3-dihydro-1H-inden-4-amine |
| Standard InChI | InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2 |
| Standard InChI Key | VGFXLJPBQBEUQH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)C(=C(C=C2)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 4-amino-5-nitroindane is C₉H₁₀N₂O₂, with a molar mass of 178.19 g/mol. Its structure consists of an indane system (C₉H₁₀) substituted with an amino group at position 4 and a nitro group at position 5 (Figure 1). The electronic effects of these substituents—the electron-donating amino group and the electron-withdrawing nitro group—create a polarized aromatic system, potentially influencing reactivity and intermolecular interactions .
Key structural considerations:
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Steric effects: The proximity of the amino and nitro groups on adjacent carbon atoms may lead to steric hindrance, affecting rotational freedom or crystal packing.
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Tautomerism: The amino group could participate in tautomeric equilibria, though this is less likely in non-planar bicyclic systems.
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Hydrogen bonding: The amino group may act as a hydrogen bond donor, while the nitro group can serve as an acceptor, enabling supramolecular assembly .
Synthetic Routes and Challenges
Reduction of Nitroindane Precursors
Alternative approaches could reduce a pre-installed nitro group while introducing an amino group. For example:
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Nitroindane synthesis: Direct nitration of indane might yield 5-nitroindane, though indane’s low reactivity often necessitates Friedel-Crafts conditions .
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Amination: Catalytic hydrogenation or Staudinger reactions could convert a nitro group to an amine, but competing reduction of the indane ring must be controlled .
Multistep Functionalization
Modern methods like cross-coupling or C–H activation could enable precise substitution. For instance:
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Buchwald-Hartwig amination: Introducing -NH₂ via palladium catalysis after nitration.
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Directed ortho-metallation: Using directing groups to achieve regioselective nitration .
Physicochemical Properties (Theoretical Predictions)
Absent experimental data, computational models offer estimates:
Stability considerations:
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Thermal: Nitro groups may decompose exothermically above 200°C.
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Light sensitivity: Nitroaromatics often photodegrade, necessitating dark storage.
Research Gaps and Future Directions
The absence of empirical data on 4-amino-5-nitroindane underscores the need for:
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Synthetic studies: Developing regioselective nitration/amination protocols.
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Spectroscopic characterization: IR, NMR, and MS data to confirm structure.
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Thermodynamic profiling: DSC/TGA analyses to assess stability.
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Biological screening: Testing against cancer cell lines or microbial panels.
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